molecular formula C12H10F3N3O B2911027 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one CAS No. 2319787-36-3

1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one

Cat. No. B2911027
CAS RN: 2319787-36-3
M. Wt: 269.227
InChI Key: PXTPNUIPUQSZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one, also known as MTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science. MTP is a pyrazinone derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one is not fully understood, but it is believed to act through the inhibition of specific enzymes or signaling pathways. This compound has been shown to inhibit the activity of various enzymes, such as the protein kinase CK2 and the histone deacetylase HDAC6. This compound has also been shown to modulate signaling pathways, such as the NF-κB pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific target and context. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In inflammation models, this compound has been shown to reduce inflammation and cytokine production. In neurodegenerative disease models, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, this compound also has limitations, such as its low solubility and instability in aqueous solutions. These limitations can be overcome by optimizing the formulation and delivery methods.

Future Directions

There are several future directions for the research of 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one, including the development of more potent and selective this compound analogs, the identification of new targets and mechanisms of action, and the optimization of the formulation and delivery methods for clinical applications. This compound has the potential to make significant contributions to various fields, and further research is needed to fully realize its potential.

Synthesis Methods

1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)aniline with 1-methyl-2,3-dioxopyrazinane in the presence of a catalyst, or the reaction of 3-(trifluoromethyl)aniline with 1-methyl-2,3-dioxopyrazine in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.

Scientific Research Applications

1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one has potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. This compound has also been used as a building block for the synthesis of other bioactive compounds. In materials science, this compound has been studied as a potential precursor for the synthesis of metal-organic frameworks and other functional materials. In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes.

properties

IUPAC Name

1-methyl-3-[3-(trifluoromethyl)anilino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-18-6-5-16-10(11(18)19)17-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTPNUIPUQSZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.